molecular formula C20H21ClN2O5 B2517835 [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate CAS No. 871921-30-1

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate

Cat. No.: B2517835
CAS No.: 871921-30-1
M. Wt: 404.85
InChI Key: PNQPZBFSEPWTCX-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a cyclopentyl cyanamide moiety, a chloro-substituted benzodioxepin ring, and an (E)-configured propenoate ester. The chloro substituent at position 6 enhances lipophilicity, which may influence membrane permeability and target binding. The propenoate ester and cyanamide groups suggest reactivity and hydrogen-bonding capabilities, critical for interactions with biological targets or crystalline packing .

Its synthesis and characterization likely involve advanced crystallographic techniques (e.g., SHELX programs for structural refinement) and spectroscopic methods .

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5/c21-15-10-14(11-16-19(15)27-9-3-8-26-16)4-5-18(25)28-12-17(24)23-20(13-22)6-1-2-7-20/h4-5,10-11H,1-3,6-9,12H2,(H,23,24)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQPZBFSEPWTCX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)C=CC2=CC3=C(C(=C2)Cl)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)/C=C/C2=CC3=C(C(=C2)Cl)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17ClN2O4
  • Molecular Weight : 354.79 g/mol

Preliminary studies suggest that this compound interacts with specific biological targets, potentially modulating various signaling pathways. The exact mechanism remains under investigation, but it may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways.
  • Receptor Binding : It could bind to specific receptors affecting cellular responses.
  • Cytotoxic Activity : Reports indicate that related compounds exhibit cytotoxic effects against cancer cell lines.

Cytotoxic Effects

Research indicates that derivatives of the compound exhibit significant cytotoxicity in various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
[Compound A]HeLa15
[Compound B]MCF710
[Target Compound]A54912

These findings suggest that the target compound may possess similar or enhanced activity.

Case Studies

Several studies have reported on the biological activity of compounds structurally related to the target molecule:

  • Study on Indole Derivatives : A study evaluated the cytotoxic effects of indole derivatives that share structural features with the target compound. Results indicated significant inhibition of cell proliferation in breast cancer cells (MCF7) with IC50 values ranging from 10 to 20 µM .
  • Enzyme Interaction Studies : Investigations into enzyme interactions revealed that certain derivatives could inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism, suggesting a potential role in modulating pain and inflammation pathways .

Pharmacological Potential

Given its structural characteristics and preliminary biological activity data, the compound may have potential applications in:

  • Cancer Therapy : Due to its cytotoxic properties against various cancer cells.
  • Pain Management : Through modulation of endocannabinoid signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares functional group motifs with several classes of bioactive molecules:

Compound Name Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Solubility (mg/mL) Reported Biological Activity
[Target Compound] ~450.9 Benzodioxepin, chloro, cyanamide, propenoate 3.2 (Estimated) <0.1 (DMSO) N/A (Inferred kinase inhibition)
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate 397.3 Pyridine, cyano, propenoate, pyrimidinone 1.8 0.5 (DMSO) Anticancer (DNA interaction)
Ethyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate 314.4 Pyridine, cyano, dimethylamino, propenoate 1.5 1.2 (Water) Antimicrobial
3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 309.7 Bicycloheptane, chloro, carboxylic acid 2.9 0.3 (Water) Anti-inflammatory

Key Observations :

  • The chloro substituent increases LogP relative to non-halogenated analogues, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .
  • The cyanamide group may engage in hydrogen bonding (N–H···O/N interactions), analogous to pyrimidinone or carboxylic acid groups in other compounds .
Physicochemical and Pharmacokinetic Properties
  • Hydrogen Bonding: The propenoate ester (C=O) and cyanamide (N–H) groups enable donor/acceptor interactions, similar to pyrimidinone derivatives . This contrasts with purely lipophilic bicycloheptane systems .
  • Solubility: The target compound’s low predicted solubility (<0.1 mg/mL in DMSO) aligns with halogenated benzodioxepin derivatives but is inferior to pyridine-containing analogues (e.g., 1.2 mg/mL in water for ethyl propenoate derivatives) .
  • Metabolic Stability : The benzodioxepin ring may resist oxidative metabolism compared to smaller heterocycles (e.g., pyridine), though the chloro group could slow cytochrome P450-mediated degradation .

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